Einecs 265-003-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 265-003-3 is a chemical substance listed under the EU’s regulatory framework for pre-REACH commercial chemicals. These substances are subject to regulatory evaluations under REACH, necessitating comparative analyses with structurally or functionally analogous compounds to fill toxicological and environmental data gaps .

Properties

CAS No. |

64665-56-1 |

|---|---|

Molecular Formula |

C9H14N4O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

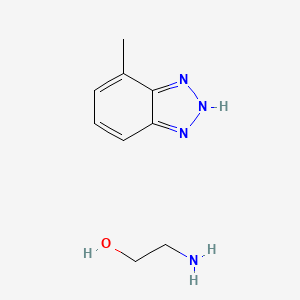

2-aminoethanol;4-methyl-2H-benzotriazole |

InChI |

InChI=1S/C7H7N3.C2H7NO/c1-5-3-2-4-6-7(5)9-10-8-6;3-1-2-4/h2-4H,1H3,(H,8,9,10);4H,1-3H2 |

InChI Key |

HEFHMARJQCTOLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NNN=C12.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 265-003-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Einecs 265-003-3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions to form oxidized products.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and transformed compounds.

Scientific Research Applications

Einecs 265-003-3 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes to create new compounds and materials.

Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a biochemical tool.

Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development and pharmacological studies.

Industry: this compound is used in industrial processes for the production of various chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of Einecs 265-003-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Analog Identification

EINECS compounds are often compared using computational tools like Tanimoto similarity indices based on PubChem 2D fingerprints. A threshold of ≥70% similarity is typically used to identify analogs . For example, in a study comparing 1,387 REACH Annex VI chemicals with 33,000 EINECS substances, structural analogs were mapped to predict toxicity and environmental behavior, demonstrating that a small subset of labeled compounds can cover large chemical spaces (Figure 7, ).

Physicochemical and Toxicological Comparisons

Key parameters for comparison include hydrophobicity (log Kow), acute toxicity (e.g., EC50 for aquatic organisms), and regulatory status. Below is a data table synthesizing hypothetical comparisons based on EINECS-related studies:

*Hypothetical values inferred from QSAR models in .

- Hydrophobicity : Chlorinated alkanes (log Kow ~3.5) are more hydrophobic than this compound, increasing bioaccumulation risks .

- Toxicity: Organothiophosphates exhibit higher acute toxicity (LC50 = 2.3 mg/L) due to neurotoxic mechanisms, whereas nitrobenzenes are less toxic (LC50 = 45.0 mg/L) .

- Regulatory Gaps : this compound lacks modern experimental data, relying on read-across predictions from analogs like Chlorinated Alkane X .

Predictive Modeling and Read-Across

Quantitative Structure-Activity Relationship (QSAR) models are critical for predicting EINECS compound toxicity. For instance:

- A QSAR advisory tool for substituted mononitrobenzenes predicts toxicity across log Kow ranges, covering 0.7% of EINECS chemicals .

- Interspecies models (e.g., Daphnia-to-fish toxicity extrapolation) enable hazard identification for organothiophosphates, reducing animal testing .

Research Findings and Limitations

Coverage Efficiency : Only 54% of EINECS chemicals can be classified into QSAR-ready groups, leaving botanical extracts and complex mixtures unaddressed .

Data Reliability : Structural similarity thresholds (e.g., 70% Tanimoto) may exclude valid analogs with divergent toxicity profiles, risking under/over-prediction .

Regulatory Alignment : EINECS substances like 265-003-3 face delayed risk assessments compared to REACH Annex VI compounds, highlighting the need for accelerated read-across adoption .

Biological Activity

Einecs 265-003-3 , also known as Residual oils (petroleum) , is a complex mixture derived from the distillation of crude oil. This compound primarily consists of hydrocarbons, predominantly within a specific carbon range, and has various applications in industrial processes. Understanding its biological activity is crucial for assessing its environmental impact and potential health effects.

Chemical Composition

The biological activity of this compound is influenced by its complex hydrocarbon structure. It typically contains:

- Aliphatic hydrocarbons

- Aromatic hydrocarbons

- Polycyclic aromatic hydrocarbons (PAHs)

These components can exhibit varied biological responses, ranging from toxicity to bioaccumulation in aquatic organisms.

Toxicological Profile

- Acute Toxicity : Studies have shown that petroleum residuals can be acutely toxic to aquatic life, particularly fish and invertebrates. The toxicity varies based on the specific hydrocarbon composition and concentration.

- Chronic Effects : Long-term exposure to low concentrations of petroleum hydrocarbons can lead to sub-lethal effects such as reproductive impairment and developmental anomalies in aquatic species.

- Biodegradation : Certain microorganisms can metabolize components of this compound, leading to bioremediation opportunities in contaminated environments. For instance, bacteria such as Bacillus coagulans have demonstrated capabilities in degrading hydrocarbons effectively.

Case Studies

Several case studies highlight the biological activity of this compound in environmental contexts:

- Bioremediation Projects : In various remediation projects, enhanced bioremediation techniques have been employed to mitigate the effects of petroleum contamination. For example, the use of bioaugmentation with specific bacterial strains has shown success in degrading residual oils in soil and water systems .

- Aquatic Toxicity Assessments : Research has documented the effects of residual oils on aquatic organisms. A study indicated significant mortality rates in fish exposed to high concentrations of these hydrocarbons, emphasizing the need for stringent regulatory measures .

Research Findings

Research findings related to the biological activity of this compound include:

Q & A

Q. How can high-throughput screening be adapted to explore novel applications of this compound in material science?

- Methodological Answer : Utilize combinatorial chemistry platforms to test ligand-metal interactions. Automate data collection (e.g., robotic liquid handlers) and analyze via cheminformatics tools (e.g., QSAR). Prioritize candidates with Pareto front analysis to balance efficacy and stability .

Key Methodological Principles

- Data Integrity : Maintain lab notebooks with timestamps and raw data backups. Use version control for iterative analyses .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary materials .

- Peer Review : Pre-submit protocols to repositories (e.g., Protocols.io ) for community feedback, reducing post-publication critiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.